molecular formula C8H5F3N2O B15131069 5H-Pyrrolo[3,4-b]pyridin-5-one, 6,7-dihydro-3-(trifluoromethyl)-

5H-Pyrrolo[3,4-b]pyridin-5-one, 6,7-dihydro-3-(trifluoromethyl)-

Cat. No.: B15131069
M. Wt: 202.13 g/mol
InChI Key: WEHFOZVUWVEVKB-UHFFFAOYSA-N
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Description

5H-Pyrrolo[3,4-b]pyridin-5-one, 6,7-dihydro-3-(trifluoromethyl)- is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyrrolo[3,4-b]pyridine core with a trifluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrrolo[3,4-b]pyridin-5-one, 6,7-dihydro-3-(trifluoromethyl)- typically involves multistep processes. One common method includes the reaction of 7-hydroxy derivatives with nucleophiles under acidic or basic conditions . The reaction conditions often involve the use of active methylene compounds, aromatics, alcohols, p-toluenethiol, benzenesulfinic acid, triethyl phosphite, ammonia, and amines .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate catalysts and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5H-Pyrrolo[3,4-b]pyridin-5-one, 6,7-dihydro-3-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrrolo[3,4-b]pyridine core .

Scientific Research Applications

5H-Pyrrolo[3,4-b]pyridin-5-one, 6,7-dihydro-3-(trifluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-Pyrrolo[3,4-b]pyridin-5-one, 6,7-dihydro-3-(trifluoromethyl)- involves its interaction with specific molecular targets. For instance, it acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . This modulation affects the receptor’s activity, leading to various physiological effects. The compound’s trifluoromethyl group plays a crucial role in enhancing its binding affinity and specificity towards the target receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 5H-Pyrrolo[3,4-b]pyridin-5-one, 6,7-dihydro-3-(trifluoromethyl)- distinguishes it from other similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C8H5F3N2O

Molecular Weight

202.13 g/mol

IUPAC Name

3-(trifluoromethyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)4-1-5-6(12-2-4)3-13-7(5)14/h1-2H,3H2,(H,13,14)

InChI Key

WEHFOZVUWVEVKB-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=N2)C(F)(F)F)C(=O)N1

Origin of Product

United States

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